Cas no 52067-72-8 (Ethanamine, N-methyl-2-(1-methylhydrazino)-)

Ethanamine, N-methyl-2-(1-methylhydrazino)- structure
52067-72-8 structure
Product name:Ethanamine, N-methyl-2-(1-methylhydrazino)-
CAS No:52067-72-8
MF:C4H13N3
MW:103.16612
CID:360729
PubChem ID:12347003

Ethanamine, N-methyl-2-(1-methylhydrazino)- Chemical and Physical Properties

Names and Identifiers

    • Ethanamine, N-methyl-2-(1-methylhydrazino)-
    • 2-[amino(methyl)amino]-N-methylethanamine
    • N-methyl-2-(1-methylhydrazino)ethanamine
    • SCHEMBL734852
    • AKOS006348509
    • 52067-72-8
    • N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine
    • DTXSID90492859
    • Inchi: InChI=1S/C4H13N3/c1-6-3-4-7(2)5/h6H,3-5H2,1-2H3
    • InChI Key: QOVBVMXJGRYNOI-UHFFFAOYSA-N
    • SMILES: CNCCN(C)N

Computed Properties

  • Exact Mass: 103.11109
  • Monoisotopic Mass: 103.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 37.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.3Ų
  • XLogP3: -0.9

Experimental Properties

  • PSA: 41.29

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